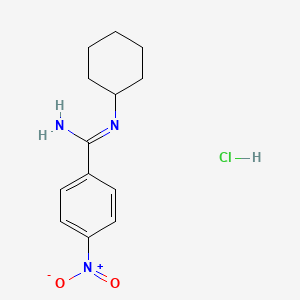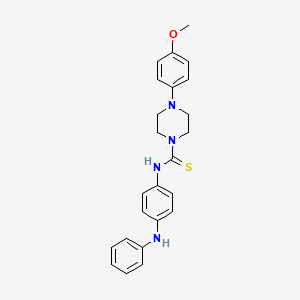
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as MIPT, is a synthetic compound that belongs to the tryptamine family of compounds. MIPT is a potent psychedelic compound that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mechanism of Action
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and physiological effects:
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been shown to produce a range of biochemical and physiological effects in the human body. These effects include changes in heart rate, blood pressure, and body temperature. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also produces changes in brain activity, particularly in the areas of the brain that are involved in perception, mood, and thought processes.
Advantages and Limitations for Lab Experiments
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent psychedelic compound that produces profound changes in perception, mood, and thought processes. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione is also relatively easy to synthesize and can be produced in large quantities. However, 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several limitations for use in lab experiments. It is a controlled substance in many countries and requires special permits to be used in research. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione also has a relatively short duration of action, which can make it difficult to study its effects over a longer period of time.
Future Directions
There are several future directions for research on 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione. One area of research is the investigation of the therapeutic potential of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the long-term effects of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione on brain function and structure. Further research is also needed to determine the safety and efficacy of 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione for use in humans.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been found to have a similar mechanism of action to other psychedelic compounds such as LSD and psilocybin. 3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been shown to produce profound changes in perception, mood, and thought processes.
properties
IUPAC Name |
3-(1-methylindol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-3-5-9-17(13)22-19(23)11-15(20(22)24)16-12-21(2)18-10-6-4-8-14(16)18/h3-10,12,15H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYNUCXWWTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-indol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![3-bromo-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4084131.png)
![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084145.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)


![8-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4084174.png)

![N-(4-fluorophenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4084196.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4084201.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4084212.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4084224.png)
![N-[5-(aminocarbonyl)-2-(2-methylpiperidin-1-yl)phenyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4084232.png)